Allantoxanamide

Hyperuricemia Pharmacokinetics In Vivo Models

Allantoxanamide is the preferred uricase inhibitor for establishing long-lasting, stable hyperuricemia in rodent models. Its extended elimination half-life (~25.4 min) and sustained plasma uric acid elevation from a single 150 mg/kg IP dose enable 24-hour studies with minimal animal handling, unlike potassium oxonate which requires frequent redosing. Choose Allantoxanamide for robust, reproducible preclinical investigations of uric acid-induced endothelial dysfunction, nephropathy, and neurodevelopmental effects.

Molecular Formula C4H4N4O3
Molecular Weight 156.10 g/mol
CAS No. 69391-08-8
Cat. No. B1665229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllantoxanamide
CAS69391-08-8
Synonyms2,4-dihydroxy-6-carboxamide-1,3,5-triazine
allantoxanamide
oxonamide
Molecular FormulaC4H4N4O3
Molecular Weight156.10 g/mol
Structural Identifiers
SMILESC1(=NC(=O)NC(=O)N1)C(=O)N
InChIInChI=1S/C4H4N4O3/c5-1(9)2-6-3(10)8-4(11)7-2/h(H2,5,9)(H2,6,7,8,10,11)
InChIKeyHJXJVORILFDIOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Allantoxanamide (CAS 69391-08-8): A Uricase Inhibitor for Hyperuricemia and Purine Metabolism Research


Allantoxanamide (oxonic acid amide) is a 1,3,5-triazine derivative that acts as a potent and selective inhibitor of uricase (urate oxidase), the enzyme responsible for converting uric acid to allantoin in most mammals [1]. As an analogue of oxonic acid, it exhibits a longer duration of action in vivo, which makes it a critical tool for establishing sustained hyperuricemic animal models [2]. Its primary application is as a biochemical reagent in preclinical studies of purine metabolism, hyperuricemia, uricosuric agents, and associated nephropathies [3].

Why Potassium Oxonate Cannot Simply Substitute Allantoxanamide in Sustained Hyperuricemia Models


Although both potassium oxonate and allantoxanamide inhibit uricase, their pharmacodynamic and pharmacokinetic profiles differ substantially, precluding simple interchange. In rat models, a single 150 mg/kg intraperitoneal dose of allantoxanamide produces a progressively elevated plasma uric acid level over 6 hours that exceeds the hyperuricemia achieved by repeated 250 mg/kg doses of potassium oxonate administered at 2-hour intervals [1]. Furthermore, allantoxanamide exhibits a longer elimination half-life of approximately 25.4 minutes, which is double that of oxonate during the initial 30-minute period, resulting in a more sustained and severe hyperuricemic state [2]. Consequently, studies requiring prolonged, stable hyperuricemia without frequent redosing—such as investigations into chronic uric acid-induced endothelial dysfunction or nephropathy—cannot rely on oxonate as a direct replacement.

Quantitative Differentiation of Allantoxanamide Against Closest Analogs


Sustained Hyperuricemic Effect: Allantoxanamide vs. Potassium Oxonate

Allantoxanamide produces a significantly more sustained and severe hyperuricemic state compared to potassium oxonate in rats, enabling longer experimental windows without repeated dosing. A single 150 mg/kg intraperitoneal administration of allantoxanamide elevated plasma uric acid to a level higher than that maintained by repeated 250 mg/kg potassium oxonate doses given every 2 hours [1].

Hyperuricemia Pharmacokinetics In Vivo Models

In Vitro Potency: Allantoxanamide Uricase Inhibition IC50

Allantoxanamide inhibits rat hepatic uricase with an IC50 of 9 × 10⁻⁶ M in vitro [1]. While direct head-to-head IC50 comparisons with potassium oxonate under identical conditions are not available in the primary literature, this quantitative benchmark enables cross-study evaluation of inhibitor potency for assay design.

Enzyme Inhibition Uricase In Vitro Pharmacology

In Vivo Hyperuricemia Magnitude and Duration: Single-Dose Allantoxanamide

A single 250 mg/kg intraperitoneal dose of allantoxanamide in rats produces a rapid and sustained increase in serum uric acid, reaching 14 mg/dL at 6 hours and remaining elevated at 10 mg/dL after 24 hours [1]. This robust, prolonged hyperuricemia is essential for evaluating anti-uricopathic agents and studying chronic uric acid-mediated pathologies.

Hyperuricemia Animal Model Pharmacodynamics

Elimination Half-Life: Allantoxanamide vs. Oxonic Acid

Allantoxanamide is eliminated renally with a half-life of 25.4 minutes, which is approximately double the elimination half-life of oxonic acid during the first 30 minutes after administration [1]. This pharmacokinetic distinction underlies the longer duration of hyperuricemic action observed with allantoxanamide.

Pharmacokinetics Renal Clearance Half-Life

Model Utility: Allantoxanamide in Xanthine Oxidase Inhibitor Screening

Allantoxanamide-treated rats serve as a validated model for evaluating the uricostatic effects of xanthine oxidase inhibitors such as allopurinol and febuxostat. In one study, rats randomized to allantoxanamide plus febuxostat were used to assess the effects of uric acid suppression on 1-alpha hydroxylase and vitamin D metabolism [1]. Another study demonstrated that coadministration of allopurinol with allantoxanamide reduced serum uric acid and blood pressure while restoring insulin-induced vasorelaxation [2].

Xanthine Oxidase Allopurinol Febuxostat Hyperuricemia Model

Validated Application Scenarios for Allantoxanamide in Preclinical Research


Sustained Hyperuricemia Models for Chronic Pathophysiology Studies

Allantoxanamide is the preferred reagent for establishing long-lasting, stable hyperuricemia in rats, enabling investigations into uric acid-induced endothelial dysfunction, hypertension, and insulin resistance. A single 150 mg/kg dose provides higher and more sustained plasma uric acid elevation than repeated potassium oxonate dosing, making it ideal for studies requiring 24-hour hyperuricemia with minimal animal handling [1]. Specifically, allantoxanamide-induced hyperuricemia has been used to demonstrate a 25% increase in mean arterial pressure and a 56% impairment in insulin-induced vasorelaxation, linking uric acid to vascular dysfunction [2].

Screening and Validation of Xanthine Oxidase Inhibitors

The allantoxanamide-treated rat model provides a robust platform for evaluating the uricostatic efficacy of xanthine oxidase inhibitors such as allopurinol and febuxostat. Because allantoxanamide inhibits uricase rather than xanthine oxidase, it permits the direct assessment of uric acid reduction by test compounds without confounding effects on purine synthesis [3]. This model has been validated in studies showing that coadministration of allopurinol or febuxostat reverses allantoxanamide-induced hyperuricemia and restores physiological endpoints such as blood pressure and endothelial function [2][4].

Renal Function and Hyperuricemic Nephropathy Research

Allantoxanamide induces a severe and long-lasting hyperuricemia that is accompanied by decreased renal uric acid excretion and nephrotoxicity, making it a useful tool for investigating the mechanisms of hyperuricemia-associated renal failure [1]. This model is particularly suited for studying the progression from hyperuricemia to chronic kidney disease, as the sustained uric acid elevation facilitates the evaluation of renoprotective interventions over extended experimental periods.

Purine Metabolism and Neurodevelopmental Studies

Chronic elevation of uric acid via allantoxanamide treatment during postnatal development (days 4-27) has been shown to significantly decrease adenosine A1 receptor binding in the striatum, a region implicated in mammalian locomotion [5]. This application demonstrates the compound's utility in neurodevelopmental research, particularly for investigating how early-life alterations in purine metabolism affect brain receptor expression and behavioral outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allantoxanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.